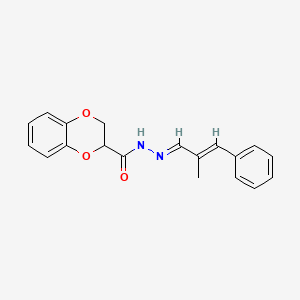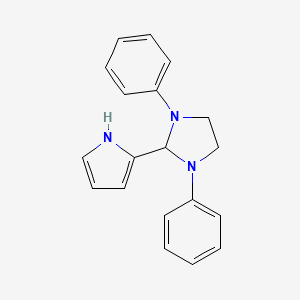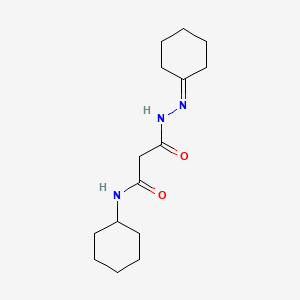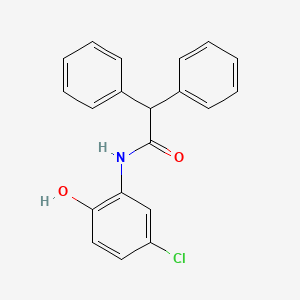
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential applications in various scientific research fields. This molecule has been found to have promising therapeutic potential in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves the inhibition of BTK. BTK is a key enzyme involved in the survival and proliferation of cancer cells as well as the production of inflammatory cytokines and chemokines in immune cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide are primarily related to its inhibition of BTK. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide leads to the induction of apoptosis in cancer cells and the reduction of inflammatory cytokine and chemokine production in immune cells. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of cancer, autoimmune disorders, and inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide for lab experiments is its specificity for BTK. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide selectively inhibits BTK and does not affect other kinases, making it a valuable tool for studying the role of BTK in various biological processes. However, one of the limitations of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for the study of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. One potential direction is the development of more potent BTK inhibitors based on the chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. Another potential direction is the investigation of the role of BTK in other biological processes beyond cancer and immune cell function. Finally, the potential applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide in combination with other drugs for the treatment of cancer, autoimmune disorders, and inflammatory conditions should be further explored.
Synthesis Methods
The synthesis method of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide involves several chemical reactions. The starting material for the synthesis is 2,3-dichloro-4-methoxybenzenesulfonyl chloride, which is then reacted with 3-pyridinemethanol to form 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide. The chemical structure of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is shown in Figure 1.
Scientific Research Applications
2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide is in the treatment of cancer. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), which is a key enzyme involved in the survival and proliferation of cancer cells. Inhibition of BTK by 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.
In addition to its potential applications in cancer treatment, 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of autoimmune disorders and inflammatory conditions. 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide has been found to inhibit the activity of BTK in immune cells, thereby reducing the production of inflammatory cytokines and chemokines. This makes 2,3-dichloro-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide a promising candidate for the treatment of autoimmune disorders and inflammatory conditions.
properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-10-4-5-11(13(15)12(10)14)21(18,19)17-8-9-3-2-6-16-7-9/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXYKPSSGKXZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B5877120.png)




![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)



